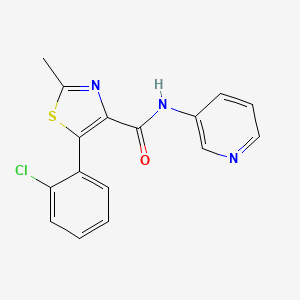![molecular formula C16H23ClN2O5S B11135366 2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B11135366.png)
2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a sulfonamide group, an ethoxy group, and a chloro-substituted benzene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-methylamine to form the sulfonamide intermediate.
Acylation Reaction: The sulfonamide intermediate is then reacted with 2-(bromomethyl)oxolane under basic conditions to introduce the oxolane moiety.
Final Coupling: The final step involves coupling the acylated intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit bacterial enzymes, making this compound a candidate for antibacterial studies.
Medicine
The compound’s structure indicates potential pharmacological activity. It could be investigated for its effects on specific biological pathways, possibly leading to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, potentially leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Ethoxysulfuron: A herbicide with a similar sulfonamide structure.
Chloramphenicol: An antibiotic with a chloro-substituted aromatic ring.
Uniqueness
2-(N-Methyl3-chloro-4-ethoxybenzenesulfonamido)-N-[(oxolan-2-YL)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H23ClN2O5S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H23ClN2O5S/c1-3-23-15-7-6-13(9-14(15)17)25(21,22)19(2)11-16(20)18-10-12-5-4-8-24-12/h6-7,9,12H,3-5,8,10-11H2,1-2H3,(H,18,20) |
InChI Key |
GQSORBPNNADTQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2CCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide](/img/structure/B11135285.png)
![N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide](/img/structure/B11135296.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135298.png)
![{[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11135301.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11135309.png)
![4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11135314.png)
![2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11135326.png)
![6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135330.png)
![1-{3-[(E)-2-cyano-2-(phenylsulfonyl)ethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11135350.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11135355.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B11135361.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135369.png)
![6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11135377.png)

